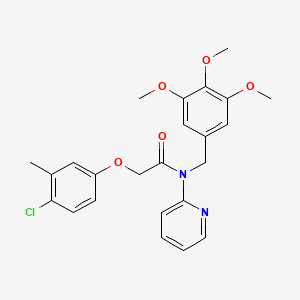![molecular formula C19H15F3N2O2 B11341858 5-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11341858.png)
5-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-ジメチルフェニル)-N-[3-(トリフルオロメチル)フェニル]-1,2-オキサゾール-3-カルボキサミドは、オキサゾール環、カルボキサミド基、トリフルオロメチル基、ジメチルフェニル基など、独特な官能基の組み合わせを特徴とする合成有機化合物です。
合成方法
合成経路と反応条件
5-(3,4-ジメチルフェニル)-N-[3-(トリフルオロメチル)フェニル]-1,2-オキサゾール-3-カルボキサミドの合成は、一般的に以下の手順を含みます。
オキサゾール環の形成: オキサゾール環は、2-アミノケトンやカルボン酸誘導体などの適切な前駆体を含む環化反応によって合成できます。
ジメチルフェニル基の導入: 3,4-ジメチルベンゾイルクロリドと適切な触媒を用いて、フリーデル・クラフツアシル化反応により3,4-ジメチルフェニル基を導入できます。
トリフルオロメチルフェニル基の結合: トリフルオロメチルフェニルハライドと適切な求核剤を用いて、求核置換反応によりトリフルオロメチルフェニル基を導入できます。
カルボキサミド基の形成: カルボキサミド基は、適切な条件下でオキサゾール誘導体とアミンを反応させることで形成できます。
工業生産方法
この化合物の工業生産方法では、より高い収率と純度を達成するために、上記の合成経路を最適化する必要がある場合があります。これには、高度な触媒、最適化された反応条件、効率的な精製技術の利用が含まれます。
化学反応解析
反応の種類
酸化: この化合物は、特にジメチルフェニル基で酸化反応を起こし、対応するケトンやカルボン酸を形成する可能性があります。
還元: 還元反応は、オキサゾール環やカルボキサミド基を標的にし、アミンやアルコールを形成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコールなどの求核剤は、塩基性または酸性条件下で使用できます。
主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アミンまたはアルコールの生成。
置換: 使用した求核剤に応じて、さまざまな官能基の導入。
科学研究への応用
5-(3,4-ジメチルフェニル)-N-[3-(トリフルオロメチル)フェニル]-1,2-オキサゾール-3-カルボキサミドは、いくつかの科学研究に利用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を調査されています。
医学: そのユニークな構造的特徴により、潜在的な医薬品候補として検討されています。
産業: 安定性や反応性の向上が期待される特定の特性を持つ新素材の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminoketone and a carboxylic acid derivative.
Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate catalyst.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylphenyl halide and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the oxazole derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
5-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
5-(3,4-ジメチルフェニル)-N-[3-(トリフルオロメチル)フェニル]-1,2-オキサゾール-3-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を含みます。トリフルオロメチル基は、化合物の親油性を高めることができ、細胞膜を容易に通過し、細胞内標的と相互作用することを可能にします。オキサゾール環とカルボキサミド基は、生体高分子と水素結合を形成し、その活性と機能に影響を与える可能性があります。
類似化合物の比較
類似化合物
3,4-ジメチルフェニル 3-(トリフルオロメチル)フェニルカルバメート: 構造は似ていますが、オキサゾール環ではなくカルバメート基を持っています。
(3,5-ジメチルフェニル)(2-メトキシ-5-(トリフルオロメチル)フェニル)メタノール: 類似の置換基を含みますが、コア構造が異なります。
独自性
5-(3,4-ジメチルフェニル)-N-[3-(トリフルオロメチル)フェニル]-1,2-オキサゾール-3-カルボキサミドは、オキサゾール環、カルボキサミド基、トリフルオロメチル基、ジメチルフェニル基の組み合わせにより、他の類似化合物とは異なるものです。この独特の構造により、他の類似化合物とは異なる特定の化学的および生物学的特性が与えられます。
類似化合物との比較
Similar Compounds
3,4-Dimethylphenyl 3-(trifluoromethyl)phenylcarbamate: Similar in structure but with a carbamate group instead of an oxazole ring.
(3,5-Dimethylphenyl)(2-methoxy-5-(trifluoromethyl)phenyl)methanol: Contains similar substituents but with a different core structure.
Uniqueness
5-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is unique due to its combination of an oxazole ring, a carboxamide group, and trifluoromethyl and dimethylphenyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C19H15F3N2O2 |
|---|---|
分子量 |
360.3 g/mol |
IUPAC名 |
5-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H15F3N2O2/c1-11-6-7-13(8-12(11)2)17-10-16(24-26-17)18(25)23-15-5-3-4-14(9-15)19(20,21)22/h3-10H,1-2H3,(H,23,25) |
InChIキー |
QZRANTISVADPSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate](/img/structure/B11341783.png)
![N-(4-butylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341790.png)
![2-(4-chlorophenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide](/img/structure/B11341791.png)
![1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B11341809.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11341818.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11341824.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B11341826.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11341829.png)
![N-(3-acetylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341848.png)
![(4-Benzylpiperazin-1-yl)[1-(benzylsulfonyl)piperidin-4-yl]methanone](/img/structure/B11341855.png)
![N-(4-ethoxyphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11341857.png)
![{1-[(4-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11341861.png)
![(3-Chlorophenyl){4-[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11341867.png)
